molecular formula C8H7BrO3 B3030946 Methyl 2-bromo-6-hydroxybenzoate CAS No. 113763-37-4

Methyl 2-bromo-6-hydroxybenzoate

Cat. No.: B3030946
CAS No.: 113763-37-4
M. Wt: 231.04 g/mol
InChI Key: WIRCWLQPIBGDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a bromine atom and a hydroxyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl salicylate (methyl 2-hydroxybenzoate) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of methyl 6-hydroxybenzoate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products Formed:

  • Substitution reactions yield various substituted benzoates.
  • Oxidation reactions produce quinones or other oxidized compounds.
  • Reduction reactions result in the formation of methyl 6-hydroxybenzoate.

Scientific Research Applications

Methyl 2-bromo-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-bromo-5-hydroxybenzoate: Similar structure but with the hydroxyl group at the 5-position.

    Methyl 4-bromo-2-hydroxybenzoate: Bromine and hydroxyl groups are at different positions on the benzene ring.

Uniqueness: Methyl 2-bromo-6-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-bromo-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRCWLQPIBGDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602169
Record name Methyl 2-bromo-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113763-37-4
Record name Methyl 2-bromo-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-hydroxybenzoate
Reactant of Route 2
Methyl 2-bromo-6-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-6-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-6-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-6-hydroxybenzoate
Reactant of Route 6
Methyl 2-bromo-6-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.